Physicochemical Differentiation of N1-Acetonyl Group vs. Carboxylic Acid and Ester Analogs
1-(4-Methyl-1H-pyrazol-1-yl)acetone possesses an N1-acetonyl group that confers a distinct physicochemical profile compared to its closest commercially available analogs. Specifically, its calculated XLogP3 is 0.5, which is intermediate between the more hydrophilic acid analog 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid (XLogP3 = 0.1, ChemSpider ID 25671427) and the more lipophilic ester analog ethyl (4-methyl-1H-pyrazol-1-yl)acetate (XLogP3 = 1.0, ChemSpider ID 28522476) . This intermediate lipophilicity is critical for balancing cell permeability and aqueous solubility in the context of lead optimization .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | Ethyl (4-methyl-1H-pyrazol-1-yl)acetate (1.0) and 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid (0.1) |
| Quantified Difference | 1.5-fold lower than ester; 5-fold higher than acid |
| Conditions | Calculated XLogP3 values from vendor datasheets |
Why This Matters
This property positions the compound as a strategic intermediate for projects requiring a balanced lipophilicity profile distinct from either more polar acids or more lipophilic esters, directly impacting the drug-likeness of downstream products.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
